Tnik-IN-1

Description

Properties

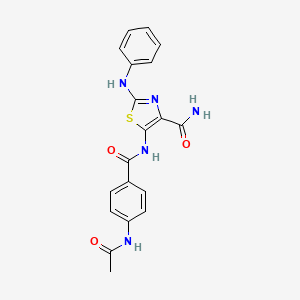

Molecular Formula |

C19H17N5O3S |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

5-[(4-acetamidobenzoyl)amino]-2-anilino-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C19H17N5O3S/c1-11(25)21-14-9-7-12(8-10-14)17(27)24-18-15(16(20)26)23-19(28-18)22-13-5-3-2-4-6-13/h2-10H,1H3,(H2,20,26)(H,21,25)(H,22,23)(H,24,27) |

InChI Key |

OOYMGIRITPQNDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TNIK-IN-1; TNIK IN 1; TNIKIN1; TNIK-inhibitor-1; TNIK inhibitor 1; |

Origin of Product |

United States |

Foundational & Exploratory

Tnik-IN-1: A Deep Dive into its Mechanism of Action as a TNIK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Tnik-IN-1, a potent inhibitor of the Traf2 and Nck-interacting kinase (TNIK). TNIK is a multifaceted serine/threonine kinase implicated in a variety of cellular processes, most notably as a critical activator of the Wnt signaling pathway, which is frequently dysregulated in various cancers.[1][2] This document details the molecular interactions, signaling pathways, and cellular consequences of TNIK inhibition by this compound, supported by quantitative data and experimental methodologies.

Core Mechanism: Inhibition of TNIK Kinase Activity

This compound functions as a direct inhibitor of the kinase activity of TNIK.[3] By binding to the TNIK enzyme, this compound prevents the transfer of phosphate groups from ATP to its downstream substrates.[1] This inhibition disrupts the signaling cascades that are dependent on TNIK's enzymatic function, leading to a range of anti-tumor and immunomodulatory effects.[1][4]

Impact on Key Signaling Pathways

TNIK is a central node in several critical signaling pathways. This compound's inhibitory action reverberates through these networks, leading to significant downstream consequences.

Wnt/β-catenin Signaling Pathway

The most well-characterized role of TNIK is in the Wnt/β-catenin signaling pathway, a crucial regulator of cell proliferation, differentiation, and survival.[1][2] In the canonical Wnt pathway, TNIK is recruited to the promoters of Wnt target genes where it forms a complex with β-catenin and T-cell factor 4 (TCF4).[2] TNIK then phosphorylates TCF4, a necessary step for the transcriptional activation of Wnt target genes.[2][5]

This compound, by inhibiting TNIK's kinase activity, blocks the phosphorylation of TCF4.[1] This prevents the activation of Wnt target gene expression, effectively shutting down the pro-proliferative and survival signals of this pathway in cancer cells.[1][6]

Other Implicated Pathways

Beyond the Wnt pathway, TNIK is also involved in other signaling networks:

-

JNK Pathway: TNIK can activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress responses.[4][7]

-

Hippo Pathway: TNIK is an activator of the Hippo signaling pathway, a key regulator of organ size and tumor suppression.[5]

-

Cytoskeletal Regulation: TNIK plays a role in regulating the actin cytoskeleton.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and a related, potent TNIK inhibitor, TINK-IN-1.

| Inhibitor | Target | IC50 |

| This compound | TNIK | 65 nM[3] |

| TINK-IN-1 | TNIK | 8 nM[8] |

Table 1: In Vitro Inhibitory Activity

| Inhibitor | Off-Target | IC50 |

| TINK-IN-1 | hERG | 4.7 µM[8] |

| TINK-IN-1 | β-lactamase | 6.3 µM[8] |

Table 2: Off-Target Activity of a Related TNIK Inhibitor

Cellular Effects of TNIK Inhibition

The inhibition of TNIK by compounds like this compound leads to several significant cellular outcomes:

-

Anti-proliferative Effects: By blocking Wnt signaling, TNIK inhibitors effectively reduce the proliferation of cancer cells, particularly those addicted to this pathway, such as certain colorectal and small cell lung cancers.[1][6]

-

Immunomodulatory Effects: Recent studies have revealed that TNIK inhibition can enhance anti-tumor immunity. This is achieved through a dual mechanism: inducing immunogenic cell death of tumor cells and directly activating CD8+ T cells.[4][9] This increases the infiltration of cytotoxic T cells into the tumor microenvironment, making tumors more susceptible to immune checkpoint inhibitors.[4]

-

Anti-fibrotic Effects: TNIK has been identified as a novel target for fibrosis. Inhibition of TNIK has been shown to inhibit inflammation, myofibroblast activation, and fibrosis-related tissue remodeling.[10]

Experimental Protocols

While specific, detailed protocols for this compound are proprietary, the following outlines the general methodologies used for key experiments in the characterization of TNIK inhibitors.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay is used to determine the IC50 value of an inhibitor against its target kinase.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

General Protocol:

-

Reaction Setup: A reaction mixture is prepared containing the TNIK enzyme, a suitable substrate (e.g., Myelin Basic Protein), ATP, and the kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT).[7]

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period.

-

ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP back to ATP, which is then used to generate a luminescent signal via a luciferase reaction.

-

Data Analysis: The luminescence is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay

These assays are used to assess the effect of the inhibitor on the growth of cancer cell lines.

General Protocol:

-

Cell Seeding: Cancer cell lines (e.g., HCT-116 for colorectal cancer) are seeded in 96-well plates and allowed to adhere overnight.[8]

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The results are used to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50).

Conclusion

This compound is a potent and specific inhibitor of TNIK, a key kinase involved in multiple oncogenic signaling pathways, most notably the Wnt/β-catenin pathway. Its mechanism of action, centered on the direct inhibition of TNIK's kinase activity, leads to a reduction in cancer cell proliferation and a favorable modulation of the tumor immune microenvironment. These characteristics position TNIK inhibitors like this compound as promising therapeutic agents for a range of cancers and potentially other diseases such as fibrosis. Further research and clinical development will be crucial to fully elucidate their therapeutic potential.

References

- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]

- 2. TNIK - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TNIK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. promega.jp [promega.jp]

- 8. medchemexpress.com [medchemexpress.com]

- 9. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TNIK | Insilico Medicine [insilico.com]

Tnik-IN-1 and the Inhibition of the Wnt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Traf2- and Nck-interacting kinase (TNIK) has emerged as a key downstream component of this pathway, acting as a crucial coactivator for TCF4/β-catenin-mediated transcription. Consequently, inhibiting TNIK presents a promising therapeutic strategy to attenuate Wnt signaling in cancer. This technical guide provides an in-depth overview of Tnik-IN-1 and other notable TNIK inhibitors, their mechanism of action, quantitative efficacy, and detailed protocols for their experimental evaluation.

Introduction to TNIK as a Therapeutic Target

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a pivotal role in the canonical Wnt signaling pathway.[1][2] In cancers with mutations in upstream components like Adenomatous Polyposis Coli (APC) or β-catenin, the Wnt pathway is constitutively active, leading to uncontrolled cell proliferation.[1][3] TNIK functions at a critical downstream node, where it phosphorylates T-cell factor 4 (TCF4), a key transcription factor in the β-catenin/TCF4 complex.[3] This phosphorylation is essential for the full transcriptional activation of Wnt target genes, such as AXIN2 and c-Myc, which drive cell growth and proliferation.[4][5] Therefore, small molecule inhibitors targeting the kinase activity of TNIK are being actively investigated as a therapeutic approach for Wnt-driven cancers.[1][3]

Mechanism of Action of TNIK Inhibitors

TNIK inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of TNIK, preventing its catalytic activity. By blocking the phosphorylation of TCF4, these inhibitors effectively suppress the transcription of Wnt target genes.[4][5] This leads to a reduction in cancer cell proliferation and can induce apoptosis.[4][6] Several TNIK inhibitors have been developed and characterized, including this compound, NCB-0846, INS018_055 (Rentosertib), and KY-05009.

dot

Caption: Canonical Wnt Signaling Pathway and the Point of Inhibition by this compound.

Quantitative Data on TNIK Inhibitors

The following tables summarize the in vitro efficacy of various TNIK inhibitors against the TNIK enzyme and different cancer cell lines.

Table 1: In Vitro Enzymatic Activity of TNIK Inhibitors

| Inhibitor | IC50 / Ki (nM) vs. TNIK | Assay Type | Reference |

| This compound | 65 (IC50) | Not Specified | [5][7][8] |

| NCB-0846 | 21 (IC50) | Kinase Assay | [3] |

| INS018_055 | 7.8 (IC50) | Not Specified | [9] |

| KY-05009 | 9 (IC50), 100 (Ki) | Kinase Assay, ATP Competition | [10][11] |

Table 2: Anti-proliferative Activity of TNIK Inhibitors in Colorectal Cancer Cell Lines

| Inhibitor | Cell Line | IC50 (µM) | Assay Type | Reference |

| NCB-0846 | HCT116 | 0.36 | ATP production | [4] |

| NCB-0846 | DLD-1 | Not Specified | Colony Formation | [5] |

| KY-05009 | RPMI8226 | Not Specified (Dose-dependent inhibition) | Proliferation Assay | [6] |

| 5-FU (for comparison) | HCT116 | 1.39 µg/mL | MTT Assay | [12] |

Table 3: Off-Target Effects of Selected TNIK Inhibitors

| Inhibitor | Off-Targets (with >80% inhibition at 0.1 µM) | Reference |

| NCB-0846 | FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK | [2][4] |

| KY-05009 | Mixed lineage kinase 1 (MLK1) (IC50 = 18 nM) | [10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of TNIK inhibitors.

TNIK Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for high-throughput screening of TNIK inhibitors.

dot

Caption: Workflow for the TNIK Kinase Inhibition Assay using ADP-Glo™ technology.

Materials:

-

Recombinant human TNIK enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

TNIK inhibitor (e.g., this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)[4]

-

384-well low-volume plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Dilute the TNIK enzyme, MBP substrate, ATP, and test inhibitors to the desired concentrations in Kinase Buffer.

-

-

Reaction Setup:

-

In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (e.g., 5% DMSO).

-

Add 2 µL of the diluted TNIK enzyme solution.

-

Add 2 µL of the substrate/ATP mixture to initiate the reaction.

-

-

Kinase Reaction:

-

Incubate the plate at room temperature for 60 minutes.[4]

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[4]

-

-

ATP Generation and Luminescence:

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.[4]

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular context.[13][14][15][16]

dot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

-

Cancer cell line (e.g., HCT116)

-

Cell culture medium and supplements

-

TNIK inhibitor (e.g., this compound)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Anti-TNIK antibody

-

Reagents and equipment for Western blotting

Procedure:

-

Cell Culture and Treatment:

-

Culture HCT116 cells to approximately 80% confluency.

-

Treat the cells with the TNIK inhibitor at various concentrations or with a vehicle control for 1-3 hours.

-

-

Heat Treatment:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

-

Cell Lysis:

-

Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a water bath.

-

-

Separation of Soluble Proteins:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Analysis:

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble TNIK in each sample by Western blotting using an anti-TNIK antibody. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

-

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol describes a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of a TNIK inhibitor.[4]

Materials:

-

Immunodeficient mice (e.g., BALB/c-nu/nu)[4]

-

Colorectal cancer cells (e.g., HCT116)[4]

-

TNIK inhibitor (e.g., NCB-0846) formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject HCT116 cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer the TNIK inhibitor (e.g., NCB-0846 at 90 or 150 mg/kg) or vehicle control orally, once daily.[4]

-

-

Tumor Measurement and Monitoring:

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

Continue the treatment for a predetermined period (e.g., 2-3 weeks).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for Wnt target genes).

-

Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.

-

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt pathway.

Materials:

-

HEK293T or colorectal cancer cells

-

TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

-

A control plasmid with a mutated TCF/LEF binding site (e.g., FOPflash)

-

A constitutively active Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

TNIK inhibitor

-

Dual-luciferase reporter assay system

Procedure:

-

Transfection:

-

Co-transfect the cells with the TOPflash (or FOPflash) and Renilla luciferase plasmids.

-

-

Inhibitor Treatment:

-

After 24 hours, treat the cells with the TNIK inhibitor at various concentrations.

-

-

Cell Lysis and Luciferase Assay:

-

After another 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the inhibitor-treated cells compared to the control indicates inhibition of Wnt/TCF/LEF signaling.

-

Conclusion

This compound and other TNIK inhibitors represent a promising class of targeted therapies for Wnt-driven cancers. Their mechanism of action, directly targeting a key downstream activator of the Wnt pathway, makes them attractive candidates for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate the efficacy and mechanism of these inhibitors, contributing to the advancement of novel cancer therapeutics. As research progresses, a deeper understanding of the on- and off-target effects of these inhibitors will be crucial for their successful translation into clinical practice.

References

- 1. TNIK inhibition abrogates colorectal cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]

- 4. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. journal.waocp.org [journal.waocp.org]

- 10. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]

- 11. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Tnik-IN-1 Target Validation in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traf2- and Nck-interacting kinase (TNIK) has emerged as a compelling therapeutic target in oncology. A serine/threonine kinase, TNIK is a critical downstream effector in the Wnt signaling pathway, which is frequently dysregulated in various cancers, most notably colorectal and lung cancers. This technical guide provides a comprehensive overview of the target validation of TNIK in cancer cells, with a specific focus on the small molecule inhibitor, Tnik-IN-1. We will delve into the molecular mechanisms of TNIK, present quantitative data for TNIK inhibitors, and provide detailed experimental protocols for key validation assays. Furthermore, this guide will feature diagrammatic representations of the TNIK signaling pathway and a generalized experimental workflow for TNIK inhibitor target validation to aid researchers in this field.

Introduction: TNIK as a Therapeutic Target

Traf2- and Nck-interacting kinase (TNIK) is a member of the germinal center kinase (GCK) family.[1] It is a multi-domain protein with an N-terminal kinase domain, an intermediate domain, and a C-terminal GCK regulatory domain.[2] TNIK's role in cancer is primarily attributed to its function as a key activator of the Wnt/β-catenin signaling pathway.[3][4] In canonical Wnt signaling, the accumulation of nuclear β-catenin leads to its association with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. TNIK interacts with the TCF4/β-catenin complex and phosphorylates TCF4, a crucial step for the transcriptional activation of Wnt target genes that drive cell proliferation, survival, and tumorigenesis.[5]

Given that over 80% of colorectal cancers harbor mutations in Wnt pathway components like APC or β-catenin, leading to constitutive pathway activation, targeting a downstream effector like TNIK presents a promising therapeutic strategy.[5] Inhibition of TNIK is expected to abrogate the oncogenic signaling driven by these upstream mutations.[5] Beyond its role in Wnt signaling, TNIK has also been implicated in the c-Jun N-terminal kinase (JNK) pathway and the regulation of the actin cytoskeleton.[3] The frequent amplification of the TNIK gene in lung squamous cell carcinoma further underscores its significance as a cancer target.

Quantitative Data for TNIK Inhibitors

A number of small molecule inhibitors of TNIK have been developed and characterized. This section provides a summary of the reported inhibitory activities of this compound and other notable TNIK inhibitors.

| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| This compound | TNIK | 65 | - | Kinase Assay | [6] |

| TINK-IN-1 | TNIK | 8 | - | Kinase Assay | [7] |

| NCB-0846 | TNIK | 21 | - | Kinase Assay | [8] |

| TNIK-IN-3 | TNIK | 26 | - | Kinase Assay | |

| Compound with furan-2-carboxamide scaffold | TNIK | 850 | - | Kinase Assay | [9] |

| More potent furan-2-carboxamide derivative | TNIK | 258 | - | Kinase Assay | [9] |

| NCB-0846 | HCT116 (colorectal) | Varies | HCT116 | Cell Viability | |

| NCB-0846 | DLD-1 (colorectal) | Varies | DLD-1 | Cell Viability | [1] |

| NCB-0846 | SCLC-N (small cell lung cancer) | Varies | SCLC-N | Cell Viability | [1] |

| NCB-0846 | SCLC-P (small cell lung cancer) | Varies | SCLC-P | Cell Viability | [1] |

| TNIK-IN-3 | HCT116 (colorectal) | 4,260 | HCT116 | Cell Viability (MTT) | [10] |

| TNIK-IN-3 | DLD-1 (colorectal) | 8,000 | DLD-1 | Cell Viability (MTT) | [10] |

Signaling Pathways and Experimental Workflows

TNIK Signaling Pathway

TNIK is a central node in a complex signaling network. Its primary and most well-validated role is in the Wnt signaling pathway. However, it also integrates signals from other pathways, including those involving TRAF2 and NCK.

Caption: TNIK Signaling Pathway in Cancer.

Experimental Workflow for TNIK Target Validation

The validation of a kinase inhibitor like this compound follows a structured workflow, progressing from in vitro biochemical assays to cellular and finally in vivo models.

Caption: Experimental workflow for TNIK inhibitor target validation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in TNIK inhibitor research.

TNIK Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.

Materials:

-

Recombinant active TNIK enzyme

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT)

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a 2X kinase reaction buffer.

-

Prepare a stock solution of this compound in DMSO and create a serial dilution.

-

Prepare a solution of substrate and ATP in the 2X kinase reaction buffer.

-

-

Set up the Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted this compound or DMSO (vehicle control).

-

Add 5 µL of diluted TNIK enzyme to each well.

-

Initiate the reaction by adding 2.5 µL of the substrate/ATP mix.

-

The final reaction volume is 10 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HCT116, DLD-1)

-

Complete cell culture medium

-

This compound

-

96-well clear-bottom plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate for 72 hours.

-

-

MTS Addition:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the inhibitor concentration to determine the IC50.

-

Western Blot Analysis for Downstream Signaling

This protocol is for assessing the phosphorylation status of TNIK targets and the expression levels of Wnt target genes.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-TCF4, anti-TCF4, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-TNIK, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Plate and treat cells with this compound for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts and prepare the samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C. Recommended dilutions for TNIK antibodies are often around 1:1000.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Immunoprecipitation for Protein-Protein Interactions

This protocol is used to confirm the interaction between TNIK, TCF4, and β-catenin and to assess the effect of this compound on this complex.

Materials:

-

Cancer cell lysates

-

Immunoprecipitation (IP) buffer

-

Primary antibody for immunoprecipitation (e.g., anti-TNIK)

-

Protein A/G agarose beads

-

Primary antibodies for western blotting (e.g., anti-TCF4, anti-β-catenin)

Procedure:

-

Lysate Preparation:

-

Prepare cell lysates as for western blotting.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the IP antibody overnight at 4°C.

-

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with IP buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in Laemmli buffer.

-

Analyze the immunoprecipitated proteins by western blotting as described above, using antibodies against the expected interacting partners (TCF4, β-catenin).

-

In Vivo Target Validation

In vivo studies are crucial for validating the therapeutic potential of a TNIK inhibitor. Xenograft models are commonly used for this purpose.

Experimental Design:

-

Cell Lines: Use cancer cell lines that have been shown to be sensitive to this compound in vitro.

-

Animals: Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft studies.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (or a similar inhibitor like NCB-0846, which has been used at doses of 100 mg/kg) and a vehicle control orally or via intraperitoneal injection.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, excise the tumors for pharmacodynamic biomarker analysis (e.g., western blotting for Wnt target genes, immunohistochemistry for proliferation markers like Ki-67).

Conclusion

The validation of TNIK as a therapeutic target in cancer is supported by a growing body of evidence. Its central role in the Wnt signaling pathway, which is aberrantly activated in a high percentage of cancers, makes it an attractive target for small molecule inhibitors. This compound and other related compounds have demonstrated potent inhibition of TNIK kinase activity and have shown anti-proliferative effects in cancer cells. The detailed experimental protocols and workflows provided in this guide are intended to facilitate further research into TNIK inhibitors and accelerate their potential translation into clinical applications. Future studies should focus on comprehensive in vivo efficacy and safety profiling of lead compounds like this compound to fully realize the therapeutic potential of targeting TNIK in cancer.

References

- 1. openworks.mdanderson.org [openworks.mdanderson.org]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. TNIK TRAF2 and NCK interacting kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of TRAF-2 and NCK-interacting kinase (TNIK) inhibitors by ligand-based virtual screening methods - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TNIK Antibody | Cell Signaling Technology [cellsignal.com]

The Biological Function of TNIK Kinase: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Traf2- and NCK-interacting kinase (TNIK) is a multifaceted serine/threonine kinase belonging to the germinal center kinase (GCK) family.[1][2] Initially identified for its role in cytoskeletal regulation and activating the c-Jun N-terminal kinase (JNK) pathway, TNIK has emerged as a critical signaling node in a diverse array of cellular processes.[1][2] Its function is pivotal in the Wnt signaling pathway, where it acts as an essential co-activator for TCF/LEF-driven transcription, a role with profound implications for cancer biology, particularly in colorectal cancers where Wnt signaling is frequently dysregulated.[1][3][4] Beyond oncology, TNIK is integral to neuronal development and cognitive function, linking synaptic activity to nuclear gene expression.[5][6] Emerging evidence also implicates TNIK as a key regulator of systemic glucose and lipid metabolism, and as a potential therapeutic target for fibrosis and age-related diseases.[7][8][9] This guide provides an in-depth exploration of TNIK's biological functions, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling networks.

Molecular Structure and Core Function

Human TNIK is a 1360-residue protein composed of three primary functional domains: an N-terminal serine/threonine kinase domain, a central intermediate domain, and a C-terminal citron homology (CNH) domain.[1] The intermediate domain facilitates interactions with adaptor proteins like TRAF2 and NCK, while the CNH domain is involved in activating the JNK pathway.[1] However, the most extensively studied function of TNIK lies in its role as a downstream activator of the canonical Wnt signaling pathway.

The Wnt Signaling Pathway

TNIK is an essential and specific activator of Wnt target genes.[3] In the nucleus of Wnt-activated cells, such as those in intestinal crypts, TNIK is recruited to the promoters of Wnt target genes.[3] It forms a transcriptional regulatory complex by directly interacting with both β-catenin and T-cell factor 4 (TCF4).[1][3] The kinase activity of TNIK is indispensable for this process; TNIK directly phosphorylates TCF4, which is a required step for the transcriptional activation of Wnt target genes that drive cell proliferation.[1][3] This function is critical in tissues with high rates of cell turnover and in the context of cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tcnlab.ca [tcnlab.ca]

- 6. TNiK Is Required for Postsynaptic and Nuclear Signaling Pathways and Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TNIK's emerging role in cancer, metabolism, and age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TNIK is a conserved regulator of glucose and lipid metabolism in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TNIK | Insilico Medicine [insilico.com]

Tnik-IN-1 and the Inhibition of TNIK in Colorectal Cancer: A Technical Guide

Executive Summary: Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical therapeutic target in colorectal cancer (CRC), primarily due to its essential role in the Wnt/β-catenin signaling pathway, a key driver of tumorigenesis in over 90% of CRC cases. Small molecule inhibitors of TNIK, such as Tnik-IN-1 and the well-characterized compound NCB-0846, have demonstrated potent anti-tumor effects in preclinical models by disrupting this pathway at its most downstream point. This guide provides an in-depth technical overview of the role of TNIK inhibition in colorectal cancer, with a focus on the mechanism of action, preclinical efficacy, and detailed experimental methodologies, using NCB-0846 as a primary exemplar due to the extensive availability of public data.

Introduction to TNIK in Colorectal Cancer

TNIK is a serine/threonine kinase that functions as a crucial component of the T-cell factor-4 (TCF4) and β-catenin transcriptional complex.[1][2] In colorectal cancers with mutations in the APC or CTNNB1 genes, this complex is constitutively active, leading to the transcription of target genes that promote cell proliferation, survival, and the maintenance of a cancer stem cell phenotype.[3] TNIK directly phosphorylates TCF4, a necessary step for full transcriptional activation of Wnt target genes.[1][4] Consequently, inhibiting the kinase activity of TNIK presents a promising strategy to suppress Wnt signaling and halt CRC progression, even in cancers with upstream mutations that render other pathway inhibitors ineffective.[5]

This compound and Representative TNIK Inhibitors

While the term "this compound" is used commercially, it can refer to different chemical entities with varying potencies. For instance, one version of this compound (Compound 9) exhibits a potent TNIK IC50 of 8 nM, while another (Compound 1) has a reported IC50 of 65 nM.[6][7][8] This guide will focus on NCB-0846, a potent and orally available TNIK inhibitor with an IC50 of 21 nM, for which extensive preclinical data and methodologies have been published, to provide a comprehensive and consistent technical overview.[9][10]

Data Presentation: Preclinical Efficacy of TNIK Inhibitors

The following tables summarize the quantitative data for this compound and other representative TNIK inhibitors, demonstrating their activity in biochemical and cellular assays.

Table 1: In Vitro Inhibitory Activity of TNIK Inhibitors

| Compound | Assay Type | Target/Cell Line | IC50 | Reference |

| TINK-IN-1 (Compound 9) | Biochemical Kinase Assay | TNIK | 8 nM | [6][8] |

| Cell-Based Reporter Assay | HCT-116 | 6.3 µM | [6] | |

| This compound (Compound 1) | Biochemical Kinase Assay | TNIK | 65 nM | [7] |

| NCB-0846 | Biochemical Kinase Assay | TNIK | 21 nM | [9][10] |

| Cell Growth Assay | HCT-116 | - | [3] | |

| Colony Formation Assay | HCT-116 | - | [3][10] | |

| TNIK-IN-3 (Compound 21k) | Biochemical Kinase Assay | TNIK | 26 nM | [11] |

| Cell Viability Assay | HCT-116 | 4.26 µM | [11] | |

| Cell Viability Assay | DLD-1 | 8.00 µM | [11] | |

| TNIK-IN-4 (Compound 5a) | Biochemical Kinase Assay | TNIK | 0.61 µM | [12] |

| Cell Viability Assay | HCT-116 | 36.423 µM | [12] | |

| Mebendazole | Biochemical Kinase Assay | TNIK | ~1 µM (Kd) | [13][14] |

Table 2: In Vivo Efficacy of NCB-0846 in Colorectal Cancer Xenograft Models

| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |

| BALB/c nude mice | HCT-116 | NCB-0846 (oral gavage) | 40 or 80 mg/kg BID for 14 days | Suppression of tumor growth | [2] |

| Immunodeficient mice | HCT-116 | NCB-0846 (single oral dose) | 90 or 150 mg/kg | Reduced expression of Wnt target genes (AXIN2, MYC, CCND1) in xenografts | [3] |

| ApcMin/+ mice | - | NCB-0846 HCl (oral gavage) | 22.5, 45, or 90 mg/kg BID for 35 days | Dose-dependent reduction in intestinal tumor multiplicity and size | [3] |

Signaling Pathways and Experimental Workflows

Wnt Signaling Pathway Inhibition by this compound

The primary mechanism of action for this compound and other TNIK inhibitors is the disruption of the canonical Wnt signaling pathway at the level of the nuclear transcription complex.

Caption: Inhibition of TNIK by this compound blocks TCF4 phosphorylation, preventing Wnt target gene transcription.

Experimental Workflow: In Vitro TNIK Kinase Assay

A common method to determine the potency of a TNIK inhibitor is through a biochemical kinase assay.

Caption: Workflow for determining the IC50 of this compound in a biochemical kinase assay.

Experimental Workflow: Colorectal Cancer Xenograft Model

To assess the in vivo efficacy of a TNIK inhibitor, a xenograft mouse model is commonly employed.

Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound.

Experimental Protocols

In Vitro TNIK Kinase Assay (Radiometric)

This protocol is adapted from methodologies used for assessing TNIK kinase activity.[15]

-

Reagent Preparation:

-

Kinase Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 25 mM MnCl₂, 5 mM EGTA, and 2 mM EDTA. Add 0.25 mM DTT just before use.

-

ATP Stock Solution (10 mM): Dissolve 55 mg of ATP in 10 mL of Kinase Buffer.

-

γ-³³P-ATP Assay Cocktail (250 µM): Combine 5.75 mL of Kinase Assay Buffer, 150 µL of 10 mM ATP Stock Solution, and 100 µL of γ-³³P-ATP (1 mCi/100 µL).

-

Substrate Solution: Myelin Basic Protein (MBP) diluted to 1 mg/mL in distilled water.

-

Kinase Solution: Dilute recombinant active TNIK to the desired concentration in Kinase Dilution Buffer (Kinase Assay Buffer with 50 ng/µL BSA).

-

-

Assay Procedure:

-

Add this compound at various concentrations to the wells of a microplate.

-

Add the Kinase Solution to each well.

-

Initiate the reaction by adding the γ-³³P-ATP Assay Cocktail and Substrate Solution to bring the final reaction volume to 25 µL.

-

Incubate the plate at 30°C for 15-30 minutes.

-

Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated γ-³³P-ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cell Viability Assay (MTS Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.[1]

-

Cell Seeding:

-

Seed colorectal cancer cells (e.g., HCT-116, DLD-1) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells for 72 hours at 37°C and 5% CO₂.

-

-

MTS Reagent Addition and Measurement:

-

Add 20 µL of CellTiter 96 AQueous One Solution Reagent (Promega) to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Colorectal Cancer Xenograft Study

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of a TNIK inhibitor.[2][3]

-

Animal Model:

-

Use 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID).

-

-

Cell Implantation:

-

Subcutaneously inject 1-5 million HCT-116 cells suspended in a mixture of media and Matrigel into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth using calipers.

-

When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

-

Drug Formulation and Administration:

-

Formulate NCB-0846 in a vehicle suitable for oral administration (e.g., 10% DMSO, 45% PEG400, 45% 2-hydroxypropyl-β-cyclodextrin solution).[2]

-

Administer the drug or vehicle to the respective groups daily via oral gavage at the desired dosage (e.g., 40 or 80 mg/kg).

-

-

Monitoring and Endpoint:

-

Measure tumor volume and mouse body weight 2-3 times per week.

-

Continue treatment for the specified duration (e.g., 14-21 days).

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., RT-qPCR for Wnt target genes, immunohistochemistry).

-

Conclusion

The inhibition of TNIK, as exemplified by compounds like this compound and NCB-0846, represents a highly promising therapeutic strategy for colorectal cancer. By targeting a key downstream node in the oncogenic Wnt signaling pathway, these inhibitors have demonstrated the potential to overcome resistance mechanisms and suppress tumor growth. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and drug development professionals working to advance TNIK inhibitors into clinical applications for the treatment of colorectal cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. lifetechindia.com [lifetechindia.com]

- 3. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. TINK-IN-1 | Others 12 | 1417795-25-5 | Invivochem [invivochem.com]

- 9. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 14. (Open Access) Comprehensive Modeling and Discovery of Mebendazole as a Novel TRAF2- and NCK-interacting Kinase Inhibitor (2016) | Zhi Tan | 32 Citations [scispace.com]

- 15. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of TNIK Inhibition in Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting TNIK in Fibrotic Diseases

Fibrosis, characterized by the excessive deposition of extracellular matrix, is a pathological process that leads to organ scarring and dysfunction, contributing to significant morbidity and mortality worldwide.[1] A key cellular mediator in this process is the myofibroblast, which, upon activation, becomes the primary producer of collagen.[1] Traditional therapeutic strategies have had limited success in halting or reversing fibrosis. This has spurred the search for novel therapeutic targets.

One such promising target is the Traf2- and NCK-interacting kinase (TNIK), a serine/threonine kinase belonging to the germinal center kinase (GCK) family.[2] TNIK has been identified as a critical regulator in various biological processes relevant to disease, including cell proliferation, cytoskeletal organization, and cell migration.[2][3] Emerging evidence strongly implicates TNIK as a crucial agonist in both pro-fibrotic and pro-inflammatory pathways.[2] Its inhibition has shown potential in mitigating fibrosis across multiple organs, including the lungs, liver, kidneys, and skin.[1][4]

This technical guide provides an in-depth overview of the therapeutic potential of TNIK inhibition in fibrosis, with a focus on the small molecule inhibitor INS018_055 (also known as Rentosertib). We will delve into its mechanism of action, summarize key preclinical and clinical data, detail relevant experimental protocols, and visualize the underlying biological pathways and workflows.

Mechanism of Action: TNIK's Role in Fibrogenesis

TNIK is a central node in signaling pathways that drive fibrotic processes. Its inhibition disrupts these pathways, leading to anti-fibrotic and anti-inflammatory effects.

-

Regulation of Procollagen Trafficking: Studies have shown that TNIK is a crucial moderator of procollagen I trafficking and secretion from hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[5][6] Pharmacological inhibition or genetic deletion of TNIK disrupts the movement and release of procollagen I without affecting its expression levels.[5][7]

-

Wnt/β-catenin Signaling: TNIK is an essential activator of Wnt target genes. The Wnt/β-catenin signaling pathway is known to be dysregulated in pulmonary fibrosis and plays a critical role in tissue repair and regeneration.[8] TNIK acts as a regulatory component of the transcriptional complex formed by β-catenin and T-cell factor 4 (TCF4), and its inhibition is expected to block aberrant Wnt signaling.[7]

-

TGF-β Signaling: The transforming growth factor-beta (TGF-β) pathway is a potent driver of fibrosis.[8] TNIK inhibition has been shown to attenuate the TGF-β1-mediated epithelial-to-mesenchymal transition (EMT), a key process in fibrosis. The TNIK inhibitor INS018_055 reduces the expression of key SASP-related factors, including TGF-β.[9]

-

Inflammation and Cellular Senescence: TNIK is implicated in chronic inflammation, a hallmark of aging and a contributor to fibrosis.[2] The TNIK inhibitor INS018_055 has demonstrated anti-inflammatory effects.[10][11] It also acts as a senomorphic agent, suppressing the senescence-associated secretory phenotype (SASP), which includes the secretion of inflammatory molecules like IL-6 and IL-8 that contribute to tissue damage.[9]

Signaling Pathway Diagram

Preclinical Data on TNIK Inhibitors

A significant body of preclinical evidence supports the anti-fibrotic activity of TNIK inhibitors. The data for two key compounds, INS018_055 and NCB-0846, are summarized below.

In Vitro Activity

| Compound | Target | Assay | Result (IC50) | Cell Line | Citation |

| INS018_055 | TNIK | Kinase Activity | 31 nM | - | [12] |

| INS018-055 | TNIK | Kinase Activity | 7.8 nM | - | [13] |

| INS018-055 | COL1 Expression | Protein Expression | 63 nM | LX-2 | [13] |

| INS018-055 | α-SMA Expression | Protein Expression | 123 nM | LX-2 | [13] |

| Compound | Assay | Result (CC50) | Cell Line | Safety Window (CC50/IC50) | Citation |

| INS018-055 | Cytotoxicity | 748.08 µM | LX-2 | > 635 | [13] |

In Vivo Efficacy in Fibrosis Models

| Model | Compound | Dose | Effect | Citation |

| Bleomycin-induced lung fibrosis (murine) | INS018_055 | 3 mpk BID | Reduced fibrosis markers by 50% | [12] |

| Bleomycin-induced lung fibrosis (murine) | INS018_055 | 10 and 30 mpk BID | Reduced fibrosis markers by >75% | [12] |

| CCl4-induced hepatic fibrogenesis (murine) | Pharmacologic TNIK inhibitor | Not specified | Limited hepatic fibrogenesis | [5] |

Clinical Development of Rentosertib (INS018_055)

Phase 1 Clinical Trials

-

Design: Randomized, double-blind, placebo-controlled studies were conducted in healthy participants.[10][11][16]

-

Population: 78 healthy participants in trial NCT05154240.[11][16] A separate Phase 1 trial was conducted in China (CTR20221542).[10][11][16]

-

Endpoints: The primary endpoints were safety and tolerability. Pharmacokinetics were also assessed.[10][11][16]

Phase 2a Clinical Trial

-

Design: A 12-week, randomized, double-blind, placebo-controlled study in IPF patients.[1][17]

-

Endpoints: The primary endpoint was safety and tolerability. The secondary efficacy endpoint was the change in Forced Vital Capacity (FVC).[1]

-

Results:

Experimental Protocols and Methodologies

The identification and validation of TNIK as a therapeutic target for fibrosis involved a combination of computational and experimental approaches.

AI-Driven Target Discovery and Drug Design Workflow

-

Target Identification: The PandaOmics™ AI platform was used to analyze multi-omic datasets from patient samples and scientific literature to identify and prioritize potential therapeutic targets for fibrosis.[11][12] TNIK was ranked as a top candidate based on multiple parameters, including its role in relevant pathways and its druggability.[11]

Key Preclinical Experimental Methodologies

-

siRNA Screen for Procollagen Trafficking: A targeted small interfering RNA (siRNA) screen was performed to identify genes involved in procollagen I retention.[6][7] Immunofluorescence was used to detect changes in intracellular procollagen I levels after knocking down specific genes, which led to the identification of TNIK.[6][7]

-

Western Blotting: To quantify protein expression levels, such as α-SMA in normal human dermal fibroblasts, western blotting was employed.[11] Cells were treated with TGF-β to induce a fibrotic phenotype, with or without the test compound. Cell lysates were then separated by electrophoresis, transferred to a membrane, and probed with specific primary and secondary antibodies to detect and quantify the target proteins.[11]

-

Bleomycin-Induced Lung Fibrosis Model: This is a standard animal model to test the efficacy of anti-fibrotic compounds. Mice are administered bleomycin to induce lung injury and subsequent fibrosis.[12] The test compound (e.g., INS018_055) is then administered, and the extent of fibrosis is assessed by measuring various markers.[12]

-

In Vitro ADMET Profiling: A series of in vitro assays were conducted to determine the ADME properties of INS018-055. This included measuring its solubility (KS), lipophilicity (logD), metabolic stability in human and rat hepatocytes (half-life), plasma protein binding, and potential for drug-drug interactions via CYP induction assays.[13]

Conclusion and Future Directions

Future research will focus on the outcomes of later-stage clinical trials to fully establish the efficacy and safety of Rentosertib in IPF. Furthermore, given TNIK's involvement in fibrosis across multiple organs, there is substantial potential for expanding its clinical investigation into other fibrotic conditions, such as liver, kidney, and skin fibrosis.[1][2] The continued exploration of TNIK biology will undoubtedly uncover further insights into its role in age-related diseases and guide the development of next-generation therapeutics.

References

- 1. TNIK | Insilico Medicine [insilico.com]

- 2. From fibrosis and cancer to obesity, Alzheimer’s and aging: New paper reveals broad potential of TNIK as a therapeutic target | EurekAlert! [eurekalert.org]

- 3. news-medical.net [news-medical.net]

- 4. Case study: Study published in Nature Biotechnology on the effects of TNIK inhibitor in lung and kidney fibrosis models. | SMC Laboratories Inc. [smccro-lab.com]

- 5. Traf2 and NCK Interacting Kinase Is a Critical Regulator of Procollagen I Trafficking and Hepatic Fibrogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Traf2 and NCK Interacting Kinase Is a Critical Regulator of Procollagen I Trafficking and Hepatic Fibrogenesis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pulmonary fibrosis - Wikipedia [en.wikipedia.org]

- 9. TNIK inhibition reduces senescence and fibrosis, aiding longevity research [liveforever.club]

- 10. profiles.foxchase.org [profiles.foxchase.org]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]

- 14. news-medical.net [news-medical.net]

- 15. AI-Discovered Drug INS018_055 Enters Phase 2 Trials for Idiopathic Pulmonary Fibrosis [trial.medpath.com]

- 16. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. atsjournals.org [atsjournals.org]

- 18. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]

Tnik-IN-1 and the Therapeutic Potential of TNIK Inhibition in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for a compound specifically designated "Tnik-IN-1" in neurodegenerative disease models is not extensively available in the public domain. This guide provides a comprehensive overview of the role of the target kinase, TRAF2- and NCK-interacting kinase (TNIK), in neurodegeneration and utilizes data from other known TNIK inhibitors as representative examples to illustrate the potential therapeutic strategies and experimental considerations.

Introduction

Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in a range of diseases, including cancer and fibrotic conditions.[1][2] More recently, its role in the central nervous system has garnered attention, with studies suggesting its involvement in key pathways implicated in neurodegenerative disorders.[3] TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt signaling pathway, cytoskeletal organization, and neuronal development.[4][5] Its multifaceted functions position it as a compelling target for intervention in diseases like Alzheimer's, Parkinson's, and other neurodegenerative conditions. This technical guide will delve into the preclinical data surrounding TNIK inhibition, relevant signaling pathways, and the experimental methodologies used to assess the therapeutic potential of TNIK inhibitors in neurodegenerative disease models.

Quantitative Data on TNIK Inhibitors

While specific data for "this compound" in neurodegenerative models is limited, the following tables summarize quantitative data for other known TNIK inhibitors to provide a comparative overview of their potency and properties.

Table 1: In Vitro Potency of Selected TNIK Inhibitors

| Compound | Target | IC50 (nM) | Cell Line/Assay Conditions | Reference |

| TINK-IN-1 (Compound 9) | TNIK | 8 | Enzymatic Assay | [6] |

| TNIK-IN-6 (Compound 9) | TNIK | 930 | Enzymatic Assay | [7] |

| INS018_055 | TNIK | 7.8 | Enzymatic Assay | [8] |

| INS018_055 | COL1 expression | 63 | LX-2 cells | [8] |

| INS018_055 | α-SMA expression | 123 | LX-2 cells | [8] |

Table 2: Pharmacokinetic Properties of INS018_055

| Species | Administration | Dose | Cmax (ng/mL) | tmax (h) | Half-life (h) | Bioavailability (%) | Reference |

| Mouse | Oral | 30 mg/kg | 1010 | 0.25 | 1.22 (IV) | 44 | [8] |

| Dog | Oral | 10 mg/kg | 536 | 0.708 | 1.65 (IV) | 22 | [8] |

Key Signaling Pathways in Neurodegeneration Involving TNIK

TNIK's influence on neurodegenerative processes is thought to be mediated through several critical signaling pathways.

Wnt Signaling Pathway

TNIK is a key activator of the Wnt/β-catenin signaling pathway.[4] Dysregulation of this pathway is implicated in the pathogenesis of Alzheimer's disease, affecting synaptic plasticity and neuronal survival. TNIK can phosphorylate T-cell factor 4 (TCF4), a key transcription factor in the Wnt pathway.[4]

References

- 1. Fighting Alzheimer’s Disease: Kinase Inhibitor Molecules may Prevent the Body from Creating Toxic Amyloid Beta Protein | The Brink | Boston University [bu.edu]

- 2. researchgate.net [researchgate.net]

- 3. TNIK in disease: from molecular insights to therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. TINK-IN-1 | Others 12 | 1417795-25-5 | Invivochem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]

Investigating TNIK-IN-1 in Obesity Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Obesity remains a global health crisis, necessitating the exploration of novel therapeutic targets. Traf2- and Nck-interacting kinase (TNIK) has emerged as a promising candidate in obesity research. Genetic studies utilizing TNIK knockout (KO) mice have demonstrated a compelling phenotype resistant to diet-induced obesity, characterized by increased energy expenditure and improved metabolic parameters. While specific research on a compound designated "Tnik-IN-1" in obesity is not extensively documented in publicly available literature, the data from TNIK KO studies provide a strong rationale for the therapeutic potential of TNIK inhibition. This technical guide summarizes the key findings from these preclinical studies, details relevant experimental protocols, and visualizes the implicated signaling pathways to inform further research and drug development efforts targeting TNIK.

The Role of TNIK in Obesity: Insights from Preclinical Models

Studies using whole-body TNIK knockout (KO) mice have provided significant insights into the role of this kinase in regulating energy balance and metabolism. These animals exhibit a lean phenotype and are protected against the metabolic insults of a high-fat, high-sucrose diet.

Quantitative Data from TNIK Knockout Mice Studies

The following tables summarize the key quantitative data from studies on TNIK KO mice, offering a comparative view of their metabolic advantages over wild-type (WT) littermates.

Table 1: Body Weight and Composition in TNIK KO vs. WT Mice on High-Fat High-Sucrose (HFHS) Diet

| Parameter | Genotype | Diet | Value | Reference |

| Body Weight Gain | WT | HFHS | Increased | [1] |

| TNIK KO | HFHS | Attenuated | [1] | |

| Fat Mass | WT | HFHS | Increased | [1] |

| TNIK KO | HFHS | Protected from expansion | [1][2] | |

| Lean Mass | WT | HFHS | Maintained | [1] |

| TNIK KO | HFHS | Maintained (females), 8% reduced (males) | [1] |

Table 2: Energy Homeostasis in TNIK KO vs. WT Mice

| Parameter | Genotype | Observation | Reference |

| Caloric Intake | TNIK KO | Higher than WT on HFHS diet | [1] |

| Oxygen Consumption (VO₂) | TNIK KO | 1.4-fold increase in dark period | [1] |

| Ambulant Activity | TNIK KO | Sevenfold increase in dark period | [1] |

| Energy Expenditure | TNIK KO | Higher than WT | [1] |

Table 3: Metabolic Parameters in TNIK KO vs. WT Mice

| Parameter | Genotype | Observation | Reference |

| Insulin Sensitivity | TNIK KO | Enhanced | [1][3] |

| Glucose Uptake (Skeletal Muscle & Adipose Tissue) | TNIK KO | Enhanced | [1] |

| Hepatic Steatosis (Fatty Liver) | TNIK KO | Protected against | [1][3] |

| De Novo Lipogenesis | TNIK KO | Impaired | [1] |

Note: The data presented is primarily derived from studies on TNIK knockout mice, as specific quantitative data for "this compound" in obesity models is limited in the current literature.

Key Signaling Pathways Modulated by TNIK

TNIK is implicated in several critical signaling pathways that regulate cellular growth, differentiation, and metabolism. In the context of obesity, the Wnt/β-catenin and mTORC1 signaling pathways are of particular interest.

Wnt/β-catenin Signaling Pathway

TNIK is an essential activator of the canonical Wnt signaling pathway.[4] It phosphorylates T-cell factor 4 (TCF4), a key transcription factor that, in complex with β-catenin, drives the expression of Wnt target genes.[4] The Wnt/β-catenin pathway is known to inhibit adipogenesis (the formation of fat cells).[5] Therefore, inhibition of TNIK is hypothesized to suppress Wnt signaling, thereby promoting the differentiation of mesenchymal precursors into adipocytes rather than osteoblasts.[6]

mTORC1 Signaling Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, integrating signals from nutrients and growth factors.[7][8] TNIK is speculated to be an upstream regulator of mTORC1 signaling.[9] Specifically, TNIK may regulate the availability of dihydroxyacetone phosphate (DHAP), a glycolytic metabolite that can activate mTORC1.[1][9] By influencing mTORC1, TNIK can coordinate de novo lipogenesis (the metabolic formation of fat).[9] Inhibition of TNIK could therefore disrupt this process, contributing to the observed lean phenotype in KO mice.

Experimental Protocols for In Vivo Obesity Studies

The following protocols are based on the methodologies reported in the study of TNIK knockout mice by Phung Pham et al. in Science Advances (2023) and can be adapted for studies involving TNIK inhibitors.

Animal Models and Husbandry

-

Animals: C57BL/6J mice are a commonly used background strain for obesity research.

-

Housing: Mice should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

-

Diet:

Diet-Induced Obesity Model Workflow

Key Experimental Procedures

-

Body Composition Analysis: Magnetic Resonance Imaging (MRI) or Dual-Energy X-ray Absorptiometry (DEXA) can be used to measure fat and lean body mass.[1][10]

-

Indirect Calorimetry: Mice are placed in metabolic cages to measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), food and water intake, and ambulatory activity.[1]

-

Glucose and Insulin Tolerance Tests (GTT and ITT):

-

GTT: After an overnight fast, mice are given an intraperitoneal (i.p.) injection of glucose, and blood glucose levels are measured at various time points.

-

ITT: After a short fast, mice are given an i.p. injection of insulin, and blood glucose levels are monitored.

-

-

Tissue Analysis: At the end of the study, tissues such as the liver, white and brown adipose tissue, and skeletal muscle are collected for histological analysis, gene expression studies (qPCR), and protein analysis (Western blotting).

Future Directions and Considerations

The compelling data from TNIK knockout mice strongly support the continued investigation of TNIK inhibitors as a potential therapeutic strategy for obesity and related metabolic disorders. Future research should focus on:

-

Pharmacological Studies: Conducting in vivo studies with specific TNIK inhibitors, such as INS018_055, in diet-induced obesity models to validate the findings from genetic knockout studies.

-

Mechanism of Action: Further elucidating the precise molecular mechanisms by which TNIK inhibition improves metabolic health, including its role in different tissues (e.g., brain, muscle, adipose tissue).

-

Safety and Efficacy: Evaluating the long-term safety and efficacy of TNIK inhibitors, including potential off-target effects.

Conclusion

TNIK stands out as a promising molecular target for the development of novel anti-obesity therapeutics. The resistance to diet-induced obesity and improved metabolic profile observed in TNIK knockout mice provide a solid foundation for the pharmacological investigation of TNIK inhibitors. The experimental protocols and signaling pathway information detailed in this guide are intended to facilitate further research in this exciting area, with the ultimate goal of translating these preclinical findings into effective treatments for human obesity.

References

- 1. TNIK is a conserved regulator of glucose and lipid metabolism in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. researchgate.net [researchgate.net]

- 4. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Direct conversion of osteosarcoma to adipocytes by targeting TNIK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Adipose mTOR Signaling and Function: Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of adiposity by mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From fibrosis and cancer to obesity, Alzheimer’s and aging: New paper reveals broad potential of TNIK as a therapeutic target | EurekAlert! [eurekalert.org]

- 10. researchgate.net [researchgate.net]

Tnik-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tnik-IN-1 is a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK), a serine/threonine kinase integral to the canonical Wnt signaling pathway. By targeting TNIK, this compound presents a compelling molecular tool for investigating Wnt-driven cellular processes and holds potential as a therapeutic lead, particularly in oncology. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the IUPAC name 5-[(4-acetamidobenzoyl)amino]-2-anilino-1,3-thiazole-4-carboxamide. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5-[(4-acetamidobenzoyl)amino]-2-anilino-1,3-thiazole-4-carboxamide | PubChem |

| Molecular Formula | C₁₉H₁₇N₅O₃S | [1] |

| Molecular Weight | 395.43 g/mol | [1] |

| CAS Number | 933886-36-3 | MedChemExpress |

| Appearance | Solid powder | - |

| Solubility | Soluble in DMSO (e.g., 10 mM) | MedChemExpress |

| in vitro IC₅₀ (TNIK) | 65 nM | [2][3] |

Mechanism of Action: Inhibition of the Wnt Signaling Pathway

This compound exerts its biological effects through the specific inhibition of TNIK, a key downstream component of the canonical Wnt signaling pathway. In this pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it forms a complex with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of target genes involved in cell proliferation, differentiation, and survival.

TNIK is a crucial coactivator in this process. It is recruited to the β-catenin/TCF4 transcriptional complex and directly phosphorylates TCF4. This phosphorylation event is essential for the full transcriptional activation of Wnt target genes. This compound, by inhibiting the kinase activity of TNIK, prevents the phosphorylation of TCF4, thereby downregulating the expression of Wnt target genes and inhibiting the growth of Wnt-dependent cancer cells.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of 2-amino-thiazole-5-carboxamides is well-documented. A plausible synthetic route would likely involve the Hantzsch thiazole synthesis, followed by amide bond formation. A generalized workflow is presented below.

References

The Discovery and Synthesis of Tnik-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Tnik-IN-1, a notable inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that has emerged as a significant therapeutic target in various diseases, particularly in cancers with aberrant Wnt signaling. This document details the quantitative data associated with this compound and related compounds, comprehensive experimental protocols, and visualizations of the pertinent signaling pathways.

Quantitative Data Summary

The following table summarizes the inhibitory activities of this compound and other relevant TNIK inhibitors. This data is crucial for comparing the potency and potential of these compounds in drug development programs.

| Compound Name | Target | IC50 (nM) | Ki (nM) | Kd (nM) | Cell-based Assay Potency (IC50/EC50, nM) | Reference |

| This compound | TNIK | 65 | Not Reported | Not Reported | Not Reported | [1][2] |

| TINK-IN-1 | TNIK | 8 | Not Reported | Not Reported | Not Reported | Not Specified |

| NCB-0846 | TNIK | 21 | Not Reported | Not Reported | Not Reported | [3][4] |

| KY-05009 | TNIK | Not Reported | 100 | Not Reported | Not Reported | [3][5] |

| Rentosertib (INS018_055) | TNIK | 31 | Not Reported | 4.32 | 27.14 (inhibits TGF-β-induced α-SMA expression in MRC-5 cells) | [3][6] |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound are provided below. These protocols are based on established procedures for similar compounds and assays.

Synthesis of this compound (Compound 1)

This compound belongs to a series of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors. The synthesis of this scaffold generally involves a coupling reaction between a substituted 2-chloropyridine and a corresponding aniline derivative. While the specific details for this compound's synthesis are proprietary to its discoverers, a representative protocol is outlined below.

General Procedure for the Synthesis of 4-phenyl-2-phenylaminopyridine Derivatives:

-

Reaction Setup: A mixture of a substituted 2-chloropyridine (1 equivalent), a substituted aniline (1-1.2 equivalents), and a base such as potassium carbonate (2-3 equivalents) is prepared in a suitable solvent like t-BuOH.

-

Reaction Conditions: The reaction mixture is then subjected to heating, either conventionally at reflux or under microwave irradiation at temperatures ranging from 120-160°C for 10-30 minutes.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-